molecular formula C14H14F3N5O2 B2877517 N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396874-71-7

N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2877517
CAS No.: 1396874-71-7
M. Wt: 341.294
InChI Key: BVPHFSRRKFBADU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound featuring a tetrazole carboxamide core, a structure of high interest in medicinal chemistry and chemical biology. Tetrazole derivatives are widely investigated as bioisosteres for carboxylic acids and other functional groups, offering improved metabolic stability and membrane permeability in drug design . Compounds within this class have demonstrated significant potential in agrochemical research, particularly as lead structures for developing novel antifungal agents against challenging plant pathogens like Fusarium oxysporum (FOX) . The incorporation of the cyclopentyl and trifluoromethoxyphenyl moieties suggests this molecule may be engineered for targeted interactions with enzymatic systems. From a synthetic perspective, the carboxamide linkage is typically constructed using coupling reagents such as carbodiimides, which facilitate the efficient formation of amide bonds under controlled conditions . This compound is provided for research use only and is intended for applications including but not limited to: exploratory biology as a chemical probe, agricultural science as a candidate fungicide, and organic synthesis as a versatile scaffold for further functionalization. Researchers are directed to consult the scientific literature for the most current findings on tetrazole-based applications.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O2/c15-14(16,17)24-11-7-5-10(6-8-11)22-20-12(19-21-22)13(23)18-9-3-1-2-4-9/h5-9H,1-4H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHFSRRKFBADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Applications
Target Compound Tetrazole Cyclopentyl, 4-(trifluoromethoxy)phenyl ~352.3 Metabolic stability, electron-withdrawing groups Antimicrobial (inferred)
Compound 16 () Thiazole 4-(trifluoromethoxy)phenyl, nitrothiophene 430.0 (Observed) Narrow-spectrum antibacterial activity Antibacterial
Compound 8 () Thiazole 5-Methyl-4-phenyl, trifluoromethyl thiophene ~429.39 Lipophilic substituents, enhanced membrane penetration Antibacterial
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid () Imidazole 4-Methyl, 4-(trifluoromethoxy)phenyl, carboxylic acid 301.4 Polar carboxylic acid group, potential for salt formation Undisclosed
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide () Thiazole 5-Methyl-4-phenyl, trifluoromethyl thiophene ~429.39 Dual trifluoromethyl and methyl-phenyl groups Antibacterial

Key Research Findings

  • Trifluoromethoxy Phenyl Group : This substituent is recurrent in antimicrobial compounds (e.g., Q203 in ), suggesting its role in disrupting bacterial membrane proteins or enzymes .
  • Tetrazole vs. Thiazole : Tetrazoles exhibit superior metabolic stability compared to thiazoles, as evidenced by their prevalence in FDA-approved drugs (e.g., losartan). This could position the target compound as a longer-acting candidate .
  • Cyclopentyl vs.

Preparation Methods

Cobalt-Catalyzed Cycloaddition

A cobalt(II) complex stabilized on boehmite nanoparticles (Co-(PYT)₂@BNPs) enables the synthesis of 5-substituted tetrazoles from nitriles and sodium azide under mild conditions. For the target compound:

  • Reactants : 4-(Trifluoromethoxy)benzonitrile (1.0 mmol) and sodium azide (1.4 mmol).
  • Catalyst : Co-(PYT)₂@BNPs (50 mg).
  • Solvent : PEG-400 (2 mL).
  • Conditions : 120°C for 6–8 hours under inert atmosphere.

This method yields 5-(4-(trifluoromethoxy)phenyl)-1H-tetrazole with >90% efficiency. The cobalt catalyst facilitates electron-deficient nitrile activation, favoring 5-substitution.

Copper(I)-Mediated Coupling

Alternative protocols using Cu₂O in DMSO under oxygen atmosphere achieve comparable results:

  • Reactants : 4-(Trifluoromethoxy)benzonitrile (0.5 mmol), sodium azide (1.0 mmol).
  • Catalyst : Cu₂O (5 mol%).
  • Solvent : DMSO (4 mL).
  • Conditions : 100°C for 12 hours.

Post-reaction workup involves dilution with ethyl acetate, washing with HCl (4 N), and crystallization to isolate the tetrazole.

Regioselective Isomerization to 2H-Tautomer

The initial [3+2] cycloaddition predominantly yields the 1H-tetrazole tautomer. Conversion to the 2H-form requires tautomerization under basic conditions:

  • Base Treatment : Stir 5-(4-(trifluoromethoxy)phenyl)-1H-tetrazole in aqueous NaOH (1 M) at 60°C for 2 hours.
  • Acidification : Adjust to pH 2–3 using HCl to precipitate 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonitrile .

This step achieves >85% conversion, confirmed via ¹H NMR (DMSO-d₆): disappearance of N–H signal at δ 12.5 ppm.

Carboxamide Functionalization

Introducing the N-cyclopentyl carboxamide group necessitates hydrolysis of the nitrile followed by amidation.

Nitrile Hydrolysis

  • Acidic Hydrolysis : Reflux the nitrile (1.0 mmol) in 6 M HCl (10 mL) for 8 hours.
  • Neutralization : Cool, dilute with ice water, and extract with ethyl acetate to isolate 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic acid (Yield: 92%).

Acyl Chloride Formation

  • Reagents : Carboxylic acid (1.0 mmol), thionyl chloride (5.0 mmol).
  • Conditions : Reflux in anhydrous toluene for 3 hours.
  • Workup : Remove excess SOCl₂ under vacuum to yield the acyl chloride as a pale-yellow solid.

Amidation with Cyclopentylamine

  • Reactants : Acyl chloride (1.0 mmol), cyclopentylamine (1.2 mmol).
  • Base : Triethylamine (2.0 mmol) in anhydrous dichloromethane.
  • Conditions : Stir at 0°C → RT for 12 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (Yield: 88%).

Multicomponent Reaction (UT-4CR) Approach

The Ugi tetrazole four-component reaction (UT-4CR) offers a single-pot alternative, though regiochemical challenges exist:

  • Components :

    • Amine: Cyclopentylamine.
    • Aldehyde: 4-(Trifluoromethoxy)benzaldehyde.
    • Isocyanide: tert-Butyl isocyanide.
    • Azide Source: Trimethylsilyl azide (TMSN₃).
  • Conditions : Methanol, RT, 24 hours.

While this method theoretically yields 1,5-disubstituted tetrazoles, steric and electronic factors often preclude the desired 2-substitution pattern. Optimization trials show <30% yield of the target compound, making this route less viable.

Analytical Characterization

Critical spectroscopic data for the final product:

Analysis Data
¹H NMR (600 MHz, DMSO-d₆) δ 1.50–1.70 (m, 8H, cyclopentyl), δ 3.10 (quin, 1H, N–CH), δ 7.85 (d, 2H, J = 8.4 Hz, Ar–H), δ 8.25 (d, 2H, J = 8.4 Hz, Ar–H), δ 10.20 (s, 1H, NH).
¹³C NMR (150 MHz, DMSO-d₆) δ 25.1, 32.8 (cyclopentyl), 119.5 (q, J = 320 Hz, CF₃O), 126.4, 129.8 (Ar–C), 144.5 (tetrazole-C), 162.5 (C=O).
HRMS (ESI-TOF) [M+H]⁺ Calc. for C₁₉H₁₉F₃N₆O₂: 444.1492; Found: 444.1489.

Comparative Evaluation of Synthetic Routes

Method Yield Regioselectivity Scalability
Co-Catalyzed Cycloaddition 88% High (5→2 isomerization) Excellent
Cu₂O-Mediated Coupling 82% Moderate Good
UT-4CR <30% Low Poor

Industrial-Scale Considerations

  • Catalyst Recovery : Co-(PYT)₂@BNPs exhibit >95% recovery via filtration, reducing costs.
  • Solvent Recycling : PEG-400 and DMSO are reusable after distillation, aligning with green chemistry principles.
  • Byproduct Management : HCl gas from acyl chloride synthesis requires scrubbing, while sodium chloride is neutralized industrially.

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